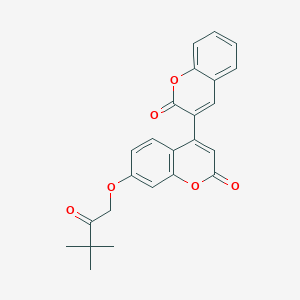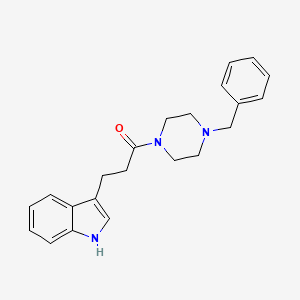
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hydroxy group, a phenyl group, a piperidinomethyl group, and a propyl group attached to the chromen-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core through a condensation reaction between a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Phenyl Group: The phenyl group is typically introduced through Friedel-Crafts alkylation or acylation reactions.
Addition of the Piperidinomethyl Group: The piperidinomethyl group is added through nucleophilic substitution reactions, using piperidine and formaldehyde or other suitable reagents.
Incorporation of the Propyl Group: The propyl group is introduced via alkylation reactions, using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenyl and piperidinomethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Applications De Recherche Scientifique
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-4-phenyl-8-(piperidinomethyl)chromen-2-one: A closely related compound with similar structural features but lacking the propyl group.
4-phenyl-8-(piperidinomethyl)-2H-chromen-2-one: Another related compound without the hydroxy and propyl groups.
Uniqueness
7-hydroxy-4-phenyl-8-(piperidinomethyl)-6-propyl-2H-chromen-2-one is unique due to the presence of the hydroxy, phenyl, piperidinomethyl, and propyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H27NO3 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-6-propylchromen-2-one |
InChI |
InChI=1S/C24H27NO3/c1-2-9-18-14-20-19(17-10-5-3-6-11-17)15-22(26)28-24(20)21(23(18)27)16-25-12-7-4-8-13-25/h3,5-6,10-11,14-15,27H,2,4,7-9,12-13,16H2,1H3 |
Clé InChI |
RXPWYUPSFDCLOC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=O)C=C2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14958247.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14958254.png)

![N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B14958273.png)

![7-[(3,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958291.png)


![7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958322.png)
![4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B14958323.png)

![6-chloro-9-(3-chloro-4-methylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14958333.png)
![2-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)propanamido]propanoic acid](/img/structure/B14958338.png)
![1-[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methylbutanoyl]-L-proline](/img/structure/B14958343.png)
